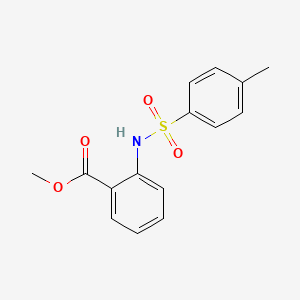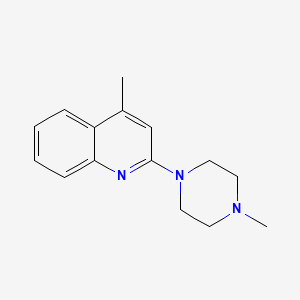
4-Methyl-2-(4-methylpiperazin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methyl-2-(4-methylpiperazin-1-yl)quinoline” is a chemical compound with the molecular formula C15H19N3. It has a molecular weight of 241.34 . This compound belongs to the class of quinolines, which are heterocyclic compounds with a wide range of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “4-Methyl-2-(4-methylpiperazin-1-yl)quinoline”, has been a subject of interest in recent years due to their significant biological activities . Various methods have been reported for the synthesis of quinoline derivatives, including microwave-assisted processes, one-pot reactions, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(4-methylpiperazin-1-yl)quinoline” consists of a quinoline core with a methyl group at the 4-position and a 4-methylpiperazine group at the 2-position . Further topological analysis and reactivity study of similar quinoline derivatives have been reported .科学的研究の応用
Anti-Inflammatory Properties
4-Methyl-2-(4-methylpiperazin-1-yl)quinoline has been utilized in the design of ligands for the human histamine H4 receptor (H4R). Notably, certain derivatives, such as 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1 H)-one (VUF 10214, 57) and 2-benzyl-3-(4-methyl-piperazin-1-yl)quinoxaline (VUF 10148, 20), were identified as potent H4R ligands with nanomolar affinities. These compounds, particularly compound 57, demonstrated significant anti-inflammatory properties in vivo, showcasing their potential in inflammation-related therapeutic applications (Smits et al., 2008).
Spectroscopic and Docking Studies
In-depth spectroscopic and computational studies have been performed on compounds including 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. These studies encompassed methods like single-crystal X-ray crystallography, various forms of spectroscopy (FT-IR, NMR, UV-Visible), and Density Functional Theory (DFT) calculations. The molecule's reactive sites for electrophilic and nucleophilic attacks were identified, and molecular docking studies were conducted to elucidate biological activity, particularly in human serum albumin (HSA) binding, providing valuable insights into the compound's interactive dynamics with biomolecules (Murugesan et al., 2021).
Anticancer Activity
Compounds derived from 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline have been evaluated for their anticancer properties. A comparative analysis revealed that certain derivatives with specific heteroaromatic substituents displayed a high level of anticancer activity, highlighting the importance of structural modification on the biological activity of these compounds. These findings are crucial for the ongoing development of anticancer drugs, indicating that the nature of heterocyclic substituents significantly influences the activity and specificity of these compounds (Konovalenko et al., 2022).
Application in Malaria Chemotherapy
A novel derivative, specifically a 4-aminoquinoline derivative, was identified for preclinical development as a potent agent against chloroquine-resistant malaria parasites. The compound exhibited curative activity and was selected based on comprehensive structure-activity relationship (SAR) studies. It also displayed promising in vitro and in vivo activity against experimental malaria models, along with favorable drug-like properties based on ADME (absorption, distribution, metabolism, and excretion) parameters, marking a significant step in malaria chemotherapy (Dola et al., 2016).
将来の方向性
The future directions for “4-Methyl-2-(4-methylpiperazin-1-yl)quinoline” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the significant biological activities of quinoline derivatives, there is potential for the development of new pharmaceutical compounds .
特性
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-12-11-15(18-9-7-17(2)8-10-18)16-14-6-4-3-5-13(12)14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJPYTKAMYVLFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353643 |
Source


|
| Record name | 4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-2-(4-methylpiperazin-1-yl)quinoline | |
CAS RN |
100949-89-1 |
Source


|
| Record name | 4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

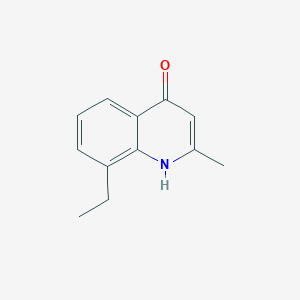
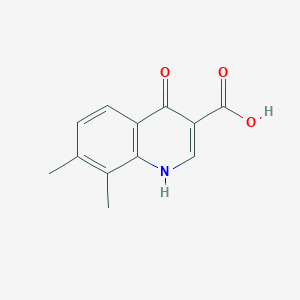
![4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde](/img/structure/B1361804.png)
![Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B1361805.png)
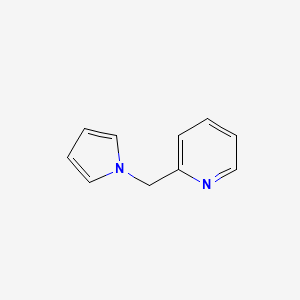
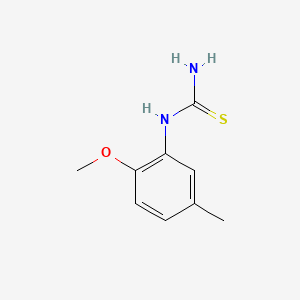
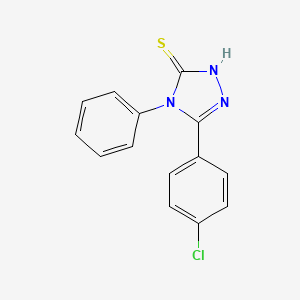
![Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B1361811.png)
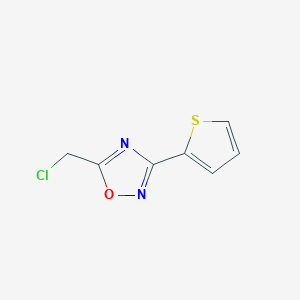
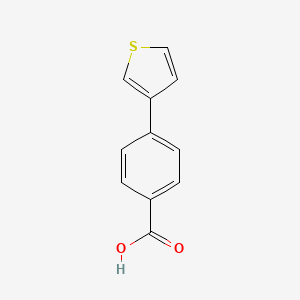
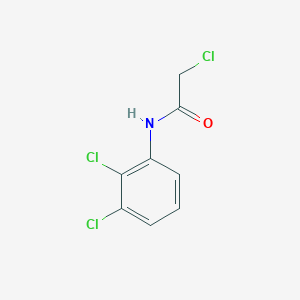
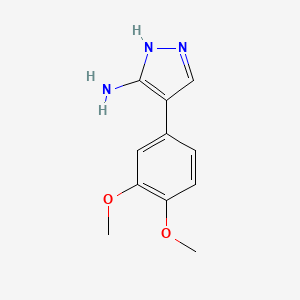
![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)
